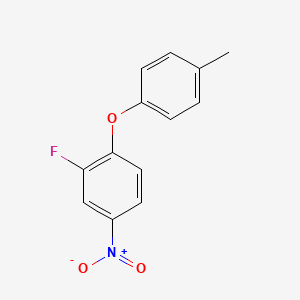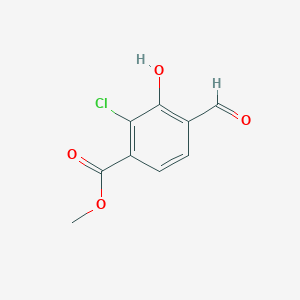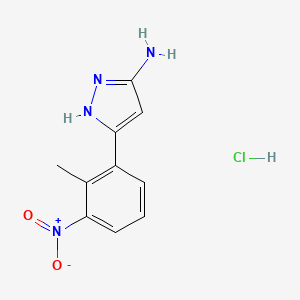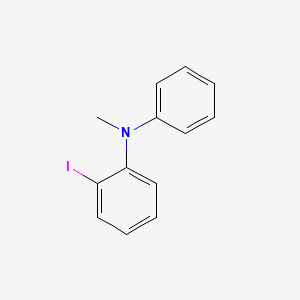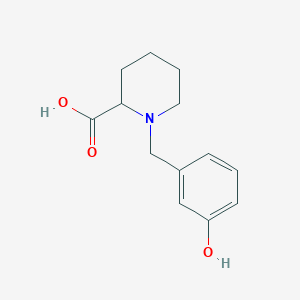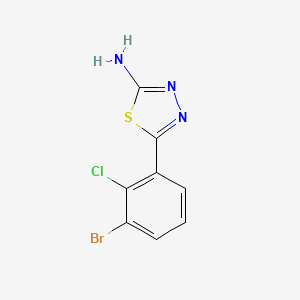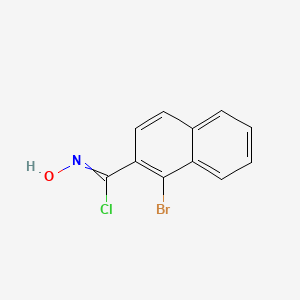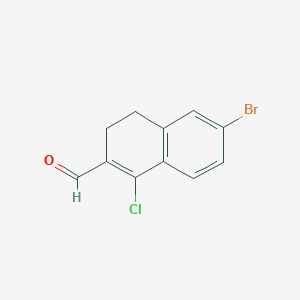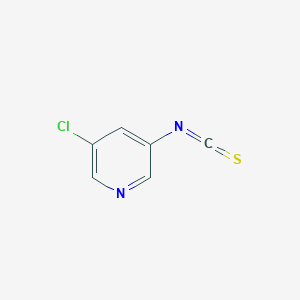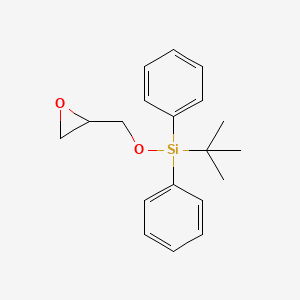
Tert-butyl(oxiran-2-ylmethoxy)diphenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane is a chiral organosilicon compound that features an oxirane (epoxide) ring, a tert-butyl group, and two phenyl groups attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane typically involves the reaction of (S)-glycidol with tert-butylchlorodiphenylsilane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for (S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as distillation or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to open the epoxide ring, forming alcohols.
Substitution: The silicon atom can participate in substitution reactions, where one of the phenyl groups or the tert-butyl group is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.
Major Products
Oxidation: Diols or other oxygenated derivatives.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Various substituted silanes, depending on the reagents used.
科学的研究の応用
(S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane has several applications in scientific research:
Chemistry: It is used as a chiral building block in organic synthesis, particularly in the preparation of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of (S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane involves the reactivity of the epoxide ring and the silicon atom. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions that form various products. The silicon atom can participate in substitution reactions, allowing for the introduction of different functional groups. These reactions are facilitated by the electronic and steric properties of the tert-butyl and phenyl groups attached to the silicon atom.
類似化合物との比較
Similar Compounds
(S)-glycidol: A simpler epoxide compound with similar reactivity.
tert-butylchlorodiphenylsilane: A precursor used in the synthesis of (S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane.
(S)-(+)-Glycidyl methyl ether: Another chiral epoxide with similar applications in organic synthesis.
Uniqueness
(S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane is unique due to the combination of its chiral epoxide ring and the presence of a silicon atom with bulky tert-butyl and phenyl groups. This unique structure imparts specific reactivity and stability, making it valuable in various applications that require enantiomerically pure compounds and advanced materials.
特性
分子式 |
C19H24O2Si |
|---|---|
分子量 |
312.5 g/mol |
IUPAC名 |
tert-butyl-(oxiran-2-ylmethoxy)-diphenylsilane |
InChI |
InChI=1S/C19H24O2Si/c1-19(2,3)22(21-15-16-14-20-16,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16H,14-15H2,1-3H3 |
InChIキー |
OFXJIOVCMVBKRJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B13698755.png)
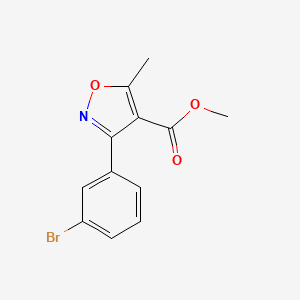
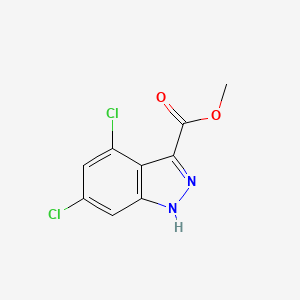
![5-[2-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698766.png)
